![molecular formula C18H14N2O3 B5737261 4-{[(3-acetylphenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5737261.png)
4-{[(3-acetylphenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(3-acetylphenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as a Schiff base, which is a class of organic compounds that have a nitrogen atom connected to a carbon atom through a double bond.
Applications De Recherche Scientifique
4-{[(3-acetylphenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been found to have potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and microbial infections.
Mécanisme D'action
The mechanism of action of 4-{[(3-acetylphenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways in the body. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. It has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. The inhibition of these enzymes and pathways is believed to contribute to the compound's anti-inflammatory, anti-tumor, and anti-microbial activities.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of microbial pathogens. Additionally, it has been reported to have low toxicity and high selectivity towards cancer cells, making it a promising drug candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 4-{[(3-acetylphenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is its ease of synthesis, which makes it readily available for scientific research. It has also been found to have high stability and low toxicity, which makes it suitable for in vitro and in vivo experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 4-{[(3-acetylphenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one. One potential direction is to investigate its potential as a drug candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a drug candidate for the treatment of microbial infections, such as bacterial and fungal infections. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods for this compound.
Méthodes De Synthèse
The synthesis method of 4-{[(3-acetylphenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one involves the reaction of 3-acetylphenylhydrazine with 2-phenyl-4H-1,3-oxazole-5-one in the presence of a suitable solvent and a catalyst. The reaction yields a yellow solid, which is then purified using column chromatography to obtain the desired compound. This synthesis method has been reported in several scientific research articles and has been found to be efficient and reproducible.
Propriétés
IUPAC Name |
1-[3-[(5-hydroxy-2-phenyl-1,3-oxazol-4-yl)methylideneamino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12(21)14-8-5-9-15(10-14)19-11-16-18(22)23-17(20-16)13-6-3-2-4-7-13/h2-11,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHCVRKWRULISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=CC2=C(OC(=N2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
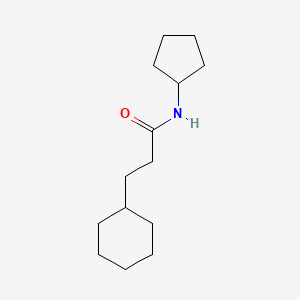
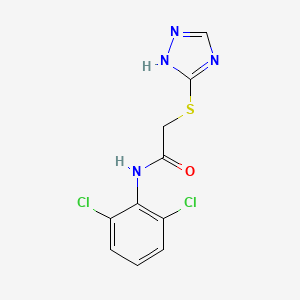
![methyl 4-ethyl-5-methyl-2-{[(2-pyrazinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5737200.png)
![4-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5737210.png)

![7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5737223.png)
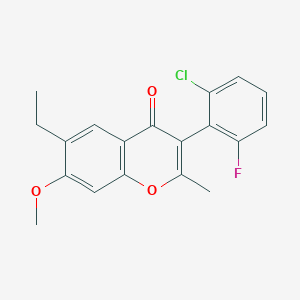
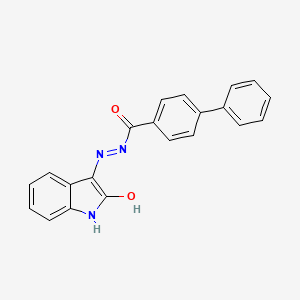
![methyl 2-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5737235.png)
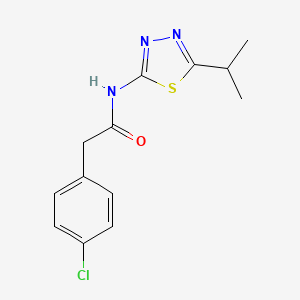
![2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5737249.png)
![methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate](/img/structure/B5737251.png)
![3-isopropyl-7,8,9,10-tetrahydrothieno[2',3':4,5]pyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B5737258.png)

